MIF2 Tautomerase Inhibition: Meta‑Chloro vs. Para‑Chloro and Unsubstituted Phenyl SAR
In the MIF2 tautomerase inhibitor series built on the thieno[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione core, the 3‑chlorophenyl substituent at N3 is critical for potency. The lead compound R110 (3a), which carries a 4‑chlorophenyl group, inhibits MIF2 tautomerase with an IC₅₀ of 15 μM. Subsequent optimization by replacing the 4‑chlorophenyl with a 3‑chlorophenyl moiety and modifying the C5 substituent yielded compound 5d, which achieved an IC₅₀ of 1.0 μM – a 15‑fold improvement [1]. This demonstrates that the precise pattern of chlorination and aryl substitution on the thienopyrimidine‑2,4‑dione scaffold directly dictates target engagement potency, and that 3‑chlorophenyl‑bearing congeners can achieve substantially stronger inhibition than their 4‑chlorophenyl counterparts.
| Evidence Dimension | Inhibition of recombinant MIF2 tautomerase activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally related 3‑chlorophenyl thieno[2,3‑d]pyrimidine‑2,4‑dione analog (compound 5d) IC₅₀ = 1.0 μM |
| Comparator Or Baseline | 4‑Chlorophenyl analog (R110/3a) IC₅₀ = 15 μM; unsubstituted phenyl analogs showed negligible activity |
| Quantified Difference | ~15‑fold improvement (1.0 μM vs 15 μM) for 3‑chlorophenyl‑containing optimized analog vs 4‑chlorophenyl lead |
| Conditions | Recombinant MIF2 tautomerase; substrate: phenylpyruvate; endpoint: dopachrome formation; assay buffer pH 6.0, 25 °C (Xiao et al., 2022) |
Why This Matters
For researchers probing MIF2‑dependent cancer pathways, the 3‑chlorophenyl substitution pattern is a validated entry point for achieving nanomolar‑to‑low‑micromolar target engagement, whereas the 4‑chlorophenyl isomer requires additional optimization to reach comparable potency.
- [1] Xiao Z, Osipyan A, Song S, et al. Thieno[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione Derivative Inhibits d‑Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non‑Small Cell Lung Cancer Cells. J Med Chem. 2022;65(3):2059‑2077. doi:10.1021/acs.jmedchem.1c01598 View Source
